2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl morpholine-4-carboxylate
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Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
4H-Chromene derivatives are significant in synthetic chemistry, often serving as key intermediates in the synthesis of complex molecules with potential antitumor activities. For example, the synthetic studies on marine drugs have utilized 4H-chromene-2-carboxylic acid ester derivatives for structural-activity relationship studies of antitumor antibiotics, showcasing their utility in developing novel anticancer agents (Hui-jing Li et al., 2013). Furthermore, chromanes and chromenes have been synthesized through reactions involving morpholine, indicating the versatility of these compounds in creating pharmacologically relevant structures (V. Y. Korotaev et al., 2017).
Medicinal Chemistry Applications
Morpholine derivatives are explored for their biological activities, such as DNA-dependent protein kinase (DNA-PK) inhibition, crucial for developing novel therapeutic agents. The synthesis of morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate, a key intermediate for DNA-PK inhibitor synthesis, highlights the application of such structures in medicinal chemistry (Sonsoles Rodriguez Aristegui et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-14-19(15-5-3-2-4-6-15)20(23)17-8-7-16(13-18(17)26-14)27-21(24)22-9-11-25-12-10-22/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOOLYHONBQMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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